molecular formula C11H9ClN2 B1421480 6'-Chloro-5-methyl-[2,3']bipyridinyl CAS No. 1187168-72-4

6'-Chloro-5-methyl-[2,3']bipyridinyl

Cat. No.: B1421480
CAS No.: 1187168-72-4
M. Wt: 204.65 g/mol
InChI Key: CFQNJXNZWJXCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Chloro-5-methyl-[2,3’]bipyridinyl is a heterocyclic organic compound with the molecular formula C({11})H({9})ClN(_{2}) It is characterized by the presence of two pyridine rings connected by a single bond, with a chlorine atom at the 6’ position and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-5-methyl-[2,3’]bipyridinyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Methylation: The methyl group at the 5 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a boronic acid derivative and a halogenated pyridine.

Industrial Production Methods

In an industrial setting, the production of 6’-Chloro-5-methyl-[2,3’]bipyridinyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-5-methyl-[2,3’]bipyridinyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6’-Chloro-5-methyl-[2,3’]bipyridinyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 6’-Chloro-5-methyl-[2,3’]bipyridinyl depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    6’-Bromo-5-methyl-[2,3’]bipyridinyl: Similar structure with a bromine atom instead of chlorine.

    5-Methyl-[2,3’]bipyridinyl: Lacks the halogen substituent.

    6’-Chloro-[2,3’]bipyridinyl: Lacks the methyl group.

Uniqueness

6’-Chloro-5-methyl-[2,3’]bipyridinyl is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-5-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQNJXNZWJXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Chloro-5-methyl-[2,3']bipyridinyl
Reactant of Route 2
Reactant of Route 2
6'-Chloro-5-methyl-[2,3']bipyridinyl
Reactant of Route 3
Reactant of Route 3
6'-Chloro-5-methyl-[2,3']bipyridinyl
Reactant of Route 4
Reactant of Route 4
6'-Chloro-5-methyl-[2,3']bipyridinyl
Reactant of Route 5
Reactant of Route 5
6'-Chloro-5-methyl-[2,3']bipyridinyl
Reactant of Route 6
Reactant of Route 6
6'-Chloro-5-methyl-[2,3']bipyridinyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.